4-Heptanone

Catalog No.
S583671
CAS No.
123-19-3
M.F
C7H14O
(CH3CH2CH2)2CO
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptanone

CAS Number

123-19-3

Product Name

4-Heptanone

IUPAC Name

heptan-4-one

Molecular Formula

C7H14O
(CH3CH2CH2)2CO
C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3-6H2,1-2H3

InChI Key

HCFAJYNVAYBARA-UHFFFAOYSA-N

SMILES

CCCC(=O)CCC

Solubility

Insoluble (NIOSH, 2016)
0.03 M
3.2 mg/mL at 25 °C
Miscible with ethanol, ethyl ether; very soluble in ligroin
Soluble in carbon tetrachloride
In water, 3.19X10+3 mg/L at 25 °C
Solubility in water at 20 °C: very poor
insoluble in water; soluble in alcohol and ether
Insoluble

Synonyms

4-heptanone, dipropyl ketone, heptan-4-one

Canonical SMILES

CCCC(=O)CCC

Biomarker for Exposure to Phthalates:

  • -Heptanone is a major metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer found in various products like polyvinyl chloride (PVC) plastics.
  • Studies have shown that measuring 4-heptanone levels in urine can indicate exposure to DEHP, which raises concerns about potential health effects associated with phthalate exposure.

Substrate for Enzyme Studies:

  • -Heptanone's chemical structure makes it a valuable substrate for studying the activity and selectivity of certain enzymes.
  • Researchers have used it to investigate the function of enzymes like 4-hydroxyacetophenone monooxygenase, which plays a role in the breakdown of various organic compounds.

Organic Synthesis:

  • Due to its functional group and reactivity, 4-heptanone serves as a useful intermediate in the synthesis of various organic molecules.
  • Researchers utilize it in the preparation of complex molecules with potential applications in pharmaceuticals, materials science, and other fields.

4-Heptanone, also known as heptan-4-one, is an organic compound classified as a dialkyl ketone with the molecular formula C7_7H14_{14}O. It is characterized as a colorless liquid that possesses a penetrating odor and a burning taste. The compound is primarily synthesized through the ketonization process, which involves the pyrolysis of iron(II) butyrate or the reaction of 1-butanol over base catalysts such as magnesium oxide. 4-Heptanone can also be produced by passing butyric acid over wood coal at high temperatures, followed by treatment with cerium oxide or thorium oxide .

4-Heptanone is notable for its occurrence in various natural products, including apple juice, papaya, and roasted peanuts. It is also found in human urine as a product of the in vivo beta-oxidation of 2-ethylhexanoic acid from plasticizers .

Typical of ketones, including:

  • Reduction Reactions: 4-Heptanone can be reduced to its corresponding alcohol using reducing agents such as potassium triisopropoxyborohydride .
  • Oxidation Reactions: As a ketone, it can undergo oxidation under certain conditions to yield carboxylic acids.
  • Deprotonation: The compound can react with hydrogen cations to form its anionic counterpart, which can participate in further reactions .

The biological activity of 4-heptanone is primarily noted in its potential effects on human health. Inhalation or skin contact with this compound may cause irritation or burns. Animal studies indicate that exposure to high concentrations can lead to narcosis and respiratory irritation. The compound exhibits low oral toxicity, with an LD50 value of approximately 3730 mg/kg in rats .

Additionally, 4-heptanone has been detected in urine samples, suggesting metabolic pathways involving this compound may have implications for exposure assessment related to plasticizers and other environmental factors .

Several methods are employed for synthesizing 4-heptanone:

  • Ketonization: Involves the pyrolysis of iron(II) butyrate.
  • Catalytic Conversion: The conversion of 1-butanol over catalysts such as cerium oxide and magnesium oxide has been documented as an effective method for producing 4-heptanone .
  • Thermal Decomposition: Butyric acid can be thermally decomposed over wood coal followed by treatment with metal oxides at elevated temperatures (425°C - 500°C) to yield 4-heptanone .

4-Heptanone finds a variety of applications across different industries:

  • Solvent Use: It serves as a solvent for nitrocellulose and synthetic resins, making it valuable in paint formulations and coatings.
  • Flavoring Agent: The compound is utilized in food flavoring due to its fruity aroma profile .
  • Analytical Chemistry: It acts as an internal standard in gas chromatography-mass spectrometry for analyzing potential carcinogens like 3-monochloro-1,2-propanediol found in soy sauce .

Interaction studies involving 4-heptanone focus on its reactivity with various chemical agents. Notably, it is incompatible with strong oxidizers, which poses risks during storage and handling . Additionally, research has indicated that it can undergo significant transformations when subjected to catalytic conditions or when mixed with other organic compounds.

Several compounds share structural similarities with 4-heptanone. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
3-HeptanoneC7_7H14_{14}OA structural isomer with different carbonyl positioning; used similarly as a solvent and flavoring agent.
2-HeptanoneC7_7H14_{14}OAnother structural isomer; exhibits distinct chemical reactivity patterns compared to 4-heptanone.
Butyric AcidC4_4H8_8O2_2A precursor in the synthesis of 4-heptanone; known for its strong odor and presence in rancid butter.
Pentan-2-oneC5_5H10_{10}OA shorter-chain ketone that exhibits similar solvent properties but differs significantly in volatility and odor profile.

Uniqueness of 4-Heptanone

What distinguishes 4-heptanone from these similar compounds is its specific carbon chain length and the position of the carbonyl group (at the fourth carbon), which influences both its physical properties (such as boiling point and solubility) and its applications in industrial processes. Its ability to act both as a solvent and a flavoring agent makes it particularly versatile within chemical manufacturing contexts.

Physical Description

Dipropyl ketone appears as a colorless liquid with a pleasant odor. Insoluble in water and less dense than water. Flash point 120°F. Toxic by inhalation. A skin irritant. Used to make flavorings and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pungent, powerful, ethereal, fruity odour
Colorless liquid with a pleasant odor.

Color/Form

Stable, colorless liquid

XLogP3

1.6

Boiling Point

291 °F at 760 mm Hg (NIOSH, 2016)
144.0 °C
144 °C
144-146 °C
291°F

Flash Point

120 °F (NIOSH, 2016)
48.89 °C (closed cup)
49 °C
120°F

Vapor Density

3.93 (Air = 1)
Relative vapor density (air = 1): 3.9

Density

0.82 (NIOSH, 2016)
d20 0.81
0.8174 g/cu cm at 20 °C
Relative density (water = 1): 0.8
0.814-0.817 (20°)
0.82

LogP

log Kow = 2.04

Odor

Pleasant odo

Melting Point

-27 °F (NIOSH, 2016)
-33.0 °C
Mp -32.6 °
-33 °C
-34°C
-27°F

UNII

9BN582JQ61

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

5 mm Hg (NIOSH, 2016)
6.12 mmHg
5.2 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.7
5 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

123-19-3

Wikipedia

4-heptanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]
Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

All other basic organic chemical manufacturing
4-Heptanone: ACTIVE
Made by passing butyric acid over precipitated CaCO3 at 450 °C.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store in cool place. Recommended storage temperature: 2 - 8 °C.

Dates

Modify: 2023-08-15

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